molecular formula C15H13NO3S2 B2623577 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide CAS No. 2034482-75-0

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

Cat. No. B2623577
CAS RN: 2034482-75-0
M. Wt: 319.39
InChI Key: JAWVNQXGKUXDEQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cancer cell proliferation, insulin signaling, and inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as PI3K and AKT, which are involved in cancer cell proliferation. It has also been shown to activate AMPK, which is involved in insulin signaling. In addition, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and cardiovascular disease. Another direction is to optimize the synthesis method to improve the yield and solubility of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and identify potential drug targets.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide involves the reaction of furan-3-carboxylic acid with 2-aminothiophenol and 3-aminothiophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 2-bromoethanol to obtain the final product.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-7-20-9-12)13-2-1-6-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWVNQXGKUXDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

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